![molecular formula C17H17NO4 B5668924 4-propylphenyl 4-methyl-3-nitrobenzoate](/img/structure/B5668924.png)
4-propylphenyl 4-methyl-3-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-propylphenyl 4-methyl-3-nitrobenzoate often involves Fischer esterification reactions or other esterification methods. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is conducted through a simple Fischer esterification reaction, showcasing the straightforward nature of synthesizing nitrobenzoate esters in an educational setting (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
Studies on compounds with structures similar to 4-propylphenyl 4-methyl-3-nitrobenzoate reveal detailed insights into their molecular configurations. For example, the molecular structure of certain nitrobenzoates is characterized by hydrogen bonding that links molecules into complex sheets or chains, significantly affecting their crystalline arrangements and electronic properties (Portilla et al., 2007; Portilla et al., 2007).
Chemical Reactions and Properties
The chemical behavior of 4-methyl-3-nitrobenzoate derivatives under different conditions has been extensively studied. For instance, the catalytic oxidation of dimethyl nitrobenzene to synthesize 3-methyl-4-nitrobenzoic acid demonstrates the reactivity of nitrobenzoate compounds in the presence of molecular oxygen and specific catalysts (Cai & Shui, 2005).
Physical Properties Analysis
The physical properties, including the crystalline structure of nitrobenzoate compounds, are influenced by their molecular arrangements and intermolecular interactions. Studies detail how these molecules are arranged in crystals and the impact of hydrogen bonding on their physical form (Polyakova et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-propylphenyl 4-methyl-3-nitrobenzoate derivatives, such as reactivity towards various chemical agents and conditions, have been a subject of research. Investigations into the reactions of nitrophenyl substituted compounds with secondary amines in aqueous ethanol shed light on the nuanced chemical behaviors of these molecules (Castro et al., 2003).
properties
IUPAC Name |
(4-propylphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-4-13-6-9-15(10-7-13)22-17(19)14-8-5-12(2)16(11-14)18(20)21/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPLKZXQEFSETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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